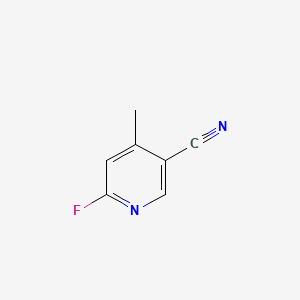
6-Fluoro-4-methylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-4-methylnicotinonitrile is an organic compound with the molecular formula C7H5FN2 It is a derivative of nicotinonitrile, characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 4th position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of 6-Fluoro-4-methylnicotinonitrile may involve continuous flow synthesis techniques to enhance efficiency and scalability . These methods allow for the telescoping of multiple reaction steps, reducing the need for intermediate purification and minimizing waste.
化学反応の分析
Types of Reactions
6-Fluoro-4-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce amines.
科学的研究の応用
6-Fluoro-4-methylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a precursor for advanced materials.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 6-Fluoro-4-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target site . This interaction can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Fluoro-4-hydroxy-2-methylquinoline: This compound shares the fluorine and methyl substituents but differs in the presence of a hydroxyl group and a quinoline ring.
2,6-Dichloro-4-methylnicotinonitrile: Similar in structure but with chlorine atoms instead of fluorine.
Uniqueness
6-Fluoro-4-methylnicotinonitrile is unique due to the specific positioning of the fluorine and methyl groups on the nicotinonitrile scaffold. This configuration imparts distinct electronic properties and reactivity, making it valuable for specialized applications in medicinal chemistry and materials science .
生物活性
6-Fluoro-4-methylnicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
This compound has the following chemical structure:
- Chemical Formula : C₆H₄F₁N₃
- Molecular Weight : 139.11 g/mol
Pharmacological Effects
Research indicates that this compound exhibits activity as a potassium channel opener, particularly targeting the K_V7.2/3 channels. This mechanism is significant for developing treatments for conditions such as pain and epilepsy. The compound has been designed to minimize adverse effects associated with previous potassium channel openers like flupirtine, which faced market withdrawal due to safety concerns .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications in the chemical structure of nicotinonitrile derivatives can significantly impact their biological activity. For instance, the introduction of fluorine at specific positions enhances the potency and selectivity towards K_V7 channels while reducing toxicity risks associated with oxidative metabolites .
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution at C-6 | Increases potency for K_V7 channel opening |
| Methyl group at C-4 | Enhances selectivity and reduces side effects |
| Nitrile group | Contributes to overall stability and bioactivity |
Case Study 1: Potency Comparison
In a comparative study, this compound was evaluated against flupirtine and other analogs. The findings indicated that while flupirtine had significant efficacy, it also presented risks of drug-induced liver injury (DILI). In contrast, this compound demonstrated a more favorable safety profile while maintaining comparable efficacy in opening K_V7 channels .
Case Study 2: Synthesis and Characterization
A recent synthesis protocol for this compound involved a multi-step reaction starting from 4-methylpyridine. The final product was characterized using NMR and mass spectrometry, confirming its identity and purity. This synthetic pathway is crucial for producing the compound for further pharmacological testing .
特性
IUPAC Name |
6-fluoro-4-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXREOQLNIVKPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














